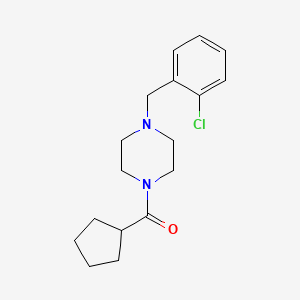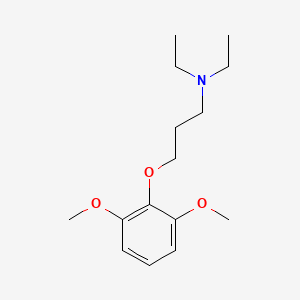
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been studied for its potential therapeutic applications. The chemical structure of CPP is shown below:
Mechanism of Action
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and the dopamine D3 receptor. This means that it can activate these receptors to some extent, but not as strongly as a full agonist. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects. This compound has also been shown to increase the levels of the neurotransmitter, norepinephrine, in the hippocampus. This may be responsible for its potential anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of using this compound is that it is not a selective agonist for these receptors. It also has some affinity for other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the function of the serotonin 5-HT1A receptor and the dopamine D3 receptor in the brain. Studies are needed to further elucidate the mechanisms underlying its effects on these receptors. Finally, there is also interest in developing more selective agonists for these receptors, which could be used to overcome some of the limitations of this compound.
Synthesis Methods
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclopentanone in the presence of a base such as potassium carbonate. This results in the formation of the intermediate compound, 1-(2-chlorobenzyl)-4-hydroxypiperazine. The second step involves the reaction of this intermediate with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes this compound a useful tool for studying the function of these receptors in the brain. This compound has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia.
properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-8-4-3-7-15(16)13-19-9-11-20(12-10-19)17(21)14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPKMCIQGMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)
